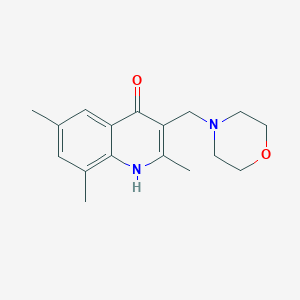
2,6,8-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,8-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol, also known as TMAQ, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. TMAQ is a heterocyclic compound that belongs to the quinoline family and has a molecular formula of C20H25NO2.
Mécanisme D'action
The mechanism of action of 2,6,8-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. This compound has been found to reduce the production of reactive oxygen species (ROS) and lipid peroxidation, indicating its potent antioxidant activity. This compound has also been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), indicating its anti-inflammatory activity. Moreover, this compound has been shown to inhibit the growth and proliferation of various cancer cell lines, indicating its anticancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
2,6,8-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. Moreover, this compound is relatively easy to synthesize and can be obtained in large quantities. However, this compound also has some limitations, including its potential toxicity and limited bioavailability. Moreover, this compound can interact with other compounds and enzymes, leading to potential false-positive or false-negative results.
Orientations Futures
There are several future directions for the research on 2,6,8-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol. Firstly, further studies are needed to elucidate the precise mechanism of action of this compound and its interaction with various enzymes and signaling pathways. Secondly, studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo, including its bioavailability, distribution, metabolism, and excretion. Thirdly, studies are needed to evaluate the potential toxicity and safety of this compound in animals and humans. Fourthly, studies are needed to explore the potential applications of this compound in various diseases, including cancer, inflammation, and infectious diseases. Finally, studies are needed to develop new derivatives and analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.
Conclusion:
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential applications in various fields. This compound exhibits potent antioxidant, anti-inflammatory, and anticancer activities and possesses antimicrobial and antiviral properties. This compound can be synthesized through a multistep process and has several advantages and limitations for lab experiments. Further studies are needed to elucidate the precise mechanism of action of this compound, evaluate its potential toxicity and safety, and explore its potential applications in various diseases.
Méthodes De Synthèse
2,6,8-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol can be synthesized through a multistep process that involves the condensation of 2-amino-5-methylphenol and 4-morpholinecarboxaldehyde in the presence of acetic acid. The resulting intermediate is then reacted with acetic anhydride to produce this compound. The yield of this process is generally high, and the purity of the final product can be easily controlled.
Applications De Recherche Scientifique
2,6,8-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit potent antioxidant, anti-inflammatory, and anticancer activities. Moreover, this compound has been shown to possess antimicrobial and antiviral properties, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
2,6,8-trimethyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-11-8-12(2)16-14(9-11)17(20)15(13(3)18-16)10-19-4-6-21-7-5-19/h8-9H,4-7,10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGZHZVEPJVFII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C(=C(N2)C)CN3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5737175.png)
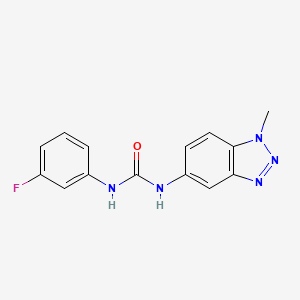
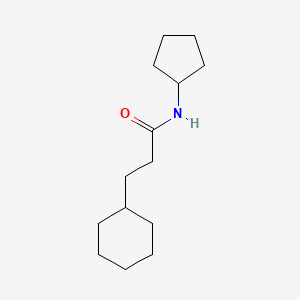
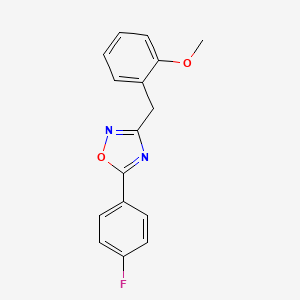
![2-(2-thienyl)-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B5737192.png)
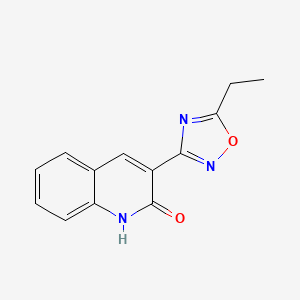
![methyl 4-ethyl-5-methyl-2-{[(2-pyrazinylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B5737200.png)
![4-chloro-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5737210.png)
![N-(2-isopropylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5737228.png)
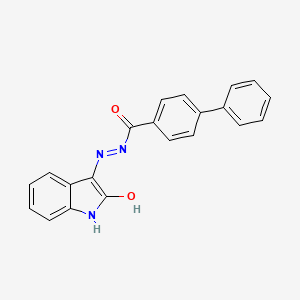
![methyl 2-({[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5737235.png)
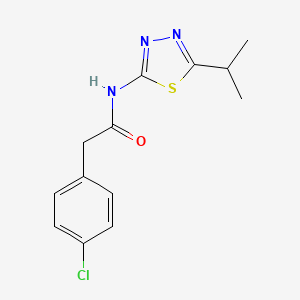
![2,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5737249.png)
